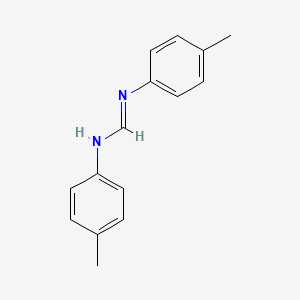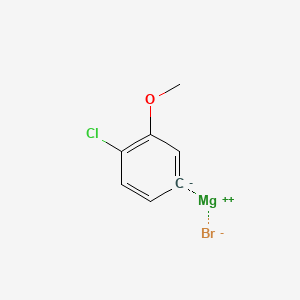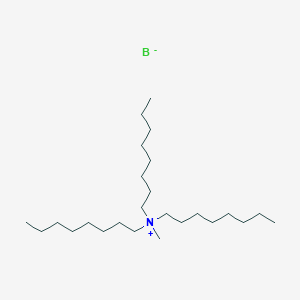
Isoquinoline-1-carbonyl chloride
Vue d'ensemble
Description
Isoquinoline-1-carbonyl chloride is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and are important components in many biologically active products, including anti-cancer and anti-malarial drugs . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various isoquinoline derivatives.
Méthodes De Préparation
Isoquinoline-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of isoquinoline with phosgene (carbonyl chloride) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Isoquinoline-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding isoquinoline derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form isoquinoline-1-carboxylic acid.
Reduction: It can be reduced to isoquinoline-1-carboxaldehyde using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions and acidic or basic conditions for hydrolysis. Major products formed from these reactions include isoquinoline derivatives with various functional groups, which are valuable intermediates in pharmaceutical synthesis.
Applications De Recherche Scientifique
Isoquinoline-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex isoquinoline derivatives, which are important in the development of new drugs and materials.
Medicine: this compound is used in the synthesis of pharmaceutical compounds that target various diseases.
Mécanisme D'action
The mechanism of action of isoquinoline-1-carbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other cellular components. This reactivity is exploited in the synthesis of bioactive compounds that can interact with specific molecular targets and pathways in the body .
Comparaison Avec Des Composés Similaires
Isoquinoline-1-carbonyl chloride can be compared with other similar compounds such as:
Isoquinoline-1-carboxylic acid: The hydrolysis product of this compound, used in similar synthetic applications.
Isoquinoline-1-carboxaldehyde: The reduction product, also used as an intermediate in organic synthesis.
Quinoline-1-carbonyl chloride: A related compound with a similar structure but different reactivity and applications.
This compound is unique due to its specific reactivity as an acylating agent, making it valuable in the synthesis of a wide range of isoquinoline derivatives with diverse biological activities.
Propriétés
IUPAC Name |
isoquinoline-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDICPUOGGCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3336029.png)











